2-(4-Heptylbenzoyl)-3-methylpyridine
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(4-Heptylbenzoyl)-3-methylpyridine” can be inferred from its name. It likely contains a pyridine ring with a methyl group at the 3-position and a heptylbenzoyl group at the 2-position. The exact structure would need to be confirmed through spectroscopic analysis .Scientific Research Applications
Supramolecular Assembly
Research demonstrates the potential of pyridine derivatives in forming supramolecular assemblies. A study by Khalib et al. (2014) explored the hydrogen-bonded supramolecular association in organic acid-base salts using 2-amino-4-methylpyridine. This study showed that these compounds adopt extensive hydrogen bonds and other noncovalent interactions, indicating the potential of similar pyridine derivatives in forming complex structures (Khalib et al., 2014).
Catalytic Applications
Egorova and Prins (2006) studied the role of 2-methylpyridine in inhibiting the hydrogenation pathway in hydrodesulfurization over various catalysts. Their findings highlight the impact of pyridine derivatives on catalytic processes, suggesting similar roles for 2-(4-Heptylbenzoyl)-3-methylpyridine in catalysis (Egorova & Prins, 2006).
Molecular Structure Analysis
Thanigaimani et al. (2015) conducted a study on the molecular and crystal structure of organic acid-base salts derived from 2-amino-6-methylpyridine, emphasizing the importance of pyridine derivatives in understanding molecular interactions and crystallography (Thanigaimani et al., 2015).
Phase Transition Studies
Schmidt et al. (1999) investigated polymorphism and phase transitions in 2-(2,4-dinitrobenzyl)-3-methylpyridine, providing insights into the behavior of pyridine derivatives under different temperature conditions, which could be relevant for 2-(4-Heptylbenzoyl)-3-methylpyridine (Schmidt et al., 1999).
Mechanism of Action
properties
IUPAC Name |
(4-heptylphenyl)-(3-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-3-4-5-6-7-10-17-11-13-18(14-12-17)20(22)19-16(2)9-8-15-21-19/h8-9,11-15H,3-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSXLXVLKCMHRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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